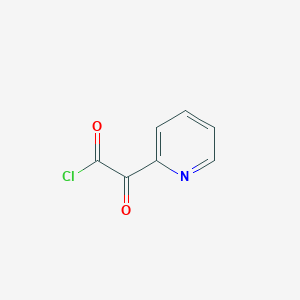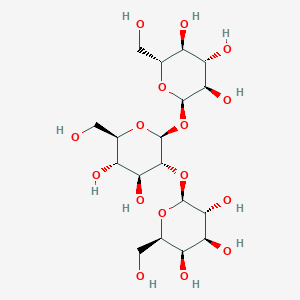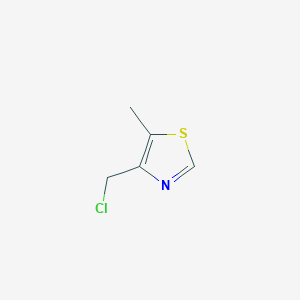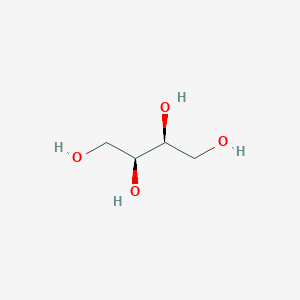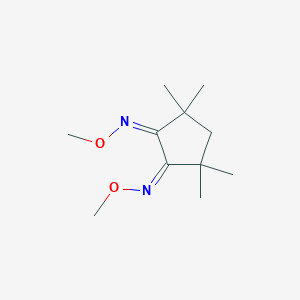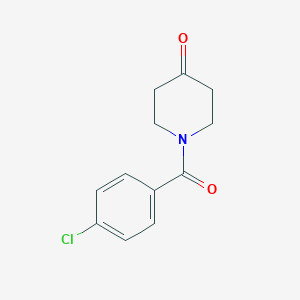![molecular formula C13H17Cl2NO B130585 Clorhidrato de 1-[(2-clorofenil)(metilimino)metil]ciclopentanol CAS No. 90717-16-1](/img/structure/B130585.png)
Clorhidrato de 1-[(2-clorofenil)(metilimino)metil]ciclopentanol
Descripción general
Descripción
Ketamine hydroxylimine precursor (hydrochloride) is an analytical reference standard categorized as a precursor in the synthesis of ketamine. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Como estándar secundario farmacéutico y material de referencia certificado, este compuesto es crucial en el control de calidad y el desarrollo de métodos para productos farmacéuticos . Se usa en:
Desarrollo de Productos para el Hogar
Tiene un uso potencial como componente en soluciones de limpieza doméstica, contribuyendo a:
Análisis Bioquímico
Biochemical Properties
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is involved in various biochemical reactions, primarily as an intermediate in the synthesis of ketamine . It interacts with several enzymes and proteins during this process. The compound’s interaction with these biomolecules is essential for the conversion of the intermediate into the final product, ketamine . The nature of these interactions involves the formation of imine bonds and subsequent reduction to form the desired ketamine structure .
Cellular Effects
The cellular effects of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride are primarily observed in its role as a precursor to ketamine . While the compound itself does not exhibit significant biological activity, its conversion to ketamine influences various cellular processes. Ketamine, derived from this compound, affects cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with NMDA receptors, leading to altered neurotransmission and anesthetic effects .
Molecular Mechanism
The molecular mechanism of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride involves its conversion to ketamine through a series of chemical reactions . The compound binds to specific enzymes that facilitate the formation of imine bonds, which are then reduced to produce ketamine . This process involves enzyme-mediated catalysis and subsequent chemical transformations that result in the final active product .
Temporal Effects in Laboratory Settings
In laboratory settings, the temporal effects of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride are observed during its conversion to ketamine . The stability and degradation of the compound are crucial factors that influence the efficiency of ketamine synthesis . Over time, the compound may degrade, affecting the yield and purity of the final product . Long-term studies have shown that maintaining optimal conditions is essential for preserving the compound’s integrity and ensuring successful ketamine production .
Dosage Effects in Animal Models
The dosage effects of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride in animal models are primarily related to its conversion to ketamine . Different dosages of the compound can influence the efficiency of ketamine synthesis and its subsequent effects on animals . Higher doses may lead to increased production of ketamine, but excessive amounts can result in toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity .
Metabolic Pathways
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is involved in metabolic pathways related to ketamine synthesis . The compound interacts with specific enzymes that facilitate its conversion to ketamine . These enzymes play a crucial role in the formation of imine bonds and subsequent reduction to produce the final product . The metabolic flux and levels of metabolites are influenced by the efficiency of these enzymatic reactions .
Transport and Distribution
The transport and distribution of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride within cells and tissues are essential for its role in ketamine synthesis . The compound is transported to specific cellular compartments where it interacts with enzymes involved in its conversion to ketamine . The localization and accumulation of the compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride is crucial for its activity and function in ketamine synthesis . The compound is directed to specific compartments within the cell, where it undergoes enzymatic reactions to produce ketamine . Targeting signals and post-translational modifications play a role in directing the compound to these compartments .
Propiedades
IUPAC Name |
1-[C-(2-chlorophenyl)-N-methylcarbonimidoyl]cyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c1-15-12(13(16)8-4-5-9-13)10-6-2-3-7-11(10)14;/h2-3,6-7,16H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDXSVLVPYBGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1Cl)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517743 | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90717-16-1 | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentanol, 1-[(2-chlorophenyl)(methylimino)methyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q666C84J7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


